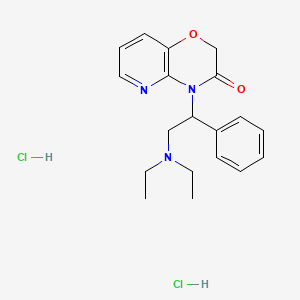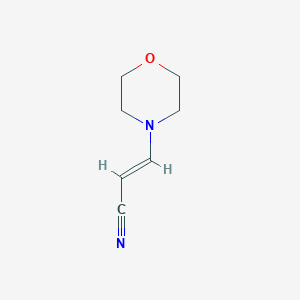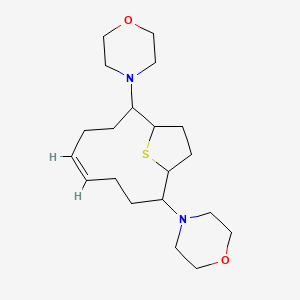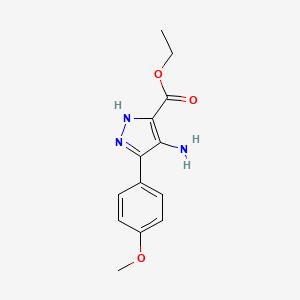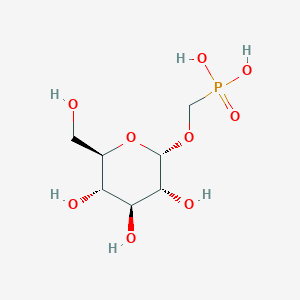
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol is a synthetic compound that serves as a phosphono-analogue of α-D-glucose 1-phosphate. This compound is characterized by the substitution of a methylene group for an oxygen atom at the anomeric center of the sugar molecule .
Méthodes De Préparation
The synthesis of 2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to facilitate the substitution of the methylene group for the oxygen atom at the anomeric center . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohol derivatives .
Applications De Recherche Scientifique
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol has several scientific research applications In chemistry, it is used as a model compound to study the behavior of phosphono-analogues of sugars In biology, it serves as a tool to investigate the metabolic pathways involving sugar phosphatesAdditionally, in the industry, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical studies .
Mécanisme D'action
The mechanism of action of 2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol involves its interaction with specific enzymes and metabolic pathways. The compound acts as an inhibitor or substrate for enzymes involved in sugar metabolism, thereby affecting the overall metabolic processes. The molecular targets include enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol can be compared with other similar compounds, such as 2,6-anhydro-1-deoxy-D-glycero-L-manno-heptitol and 3-acetylamino-2,6-anhydro-1,3-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. These compounds share similar structural features but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
82977-27-3 |
|---|---|
Formule moléculaire |
C7H15O9P |
Poids moléculaire |
274.16 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C7H15O9P/c8-1-3-4(9)5(10)6(11)7(16-3)15-2-17(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4-,5+,6-,7+/m1/s1 |
Clé InChI |
WJEZSLBGCUKRIK-ZFYZTMLRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCP(=O)(O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCP(=O)(O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




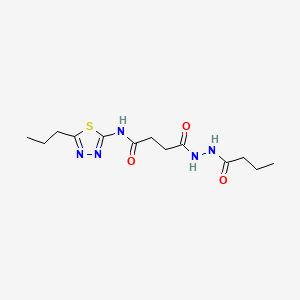
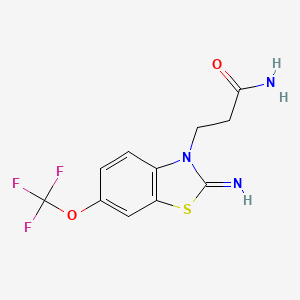


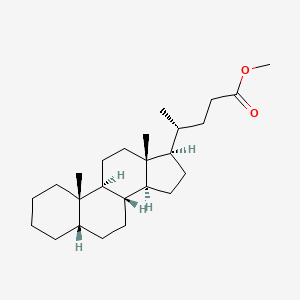
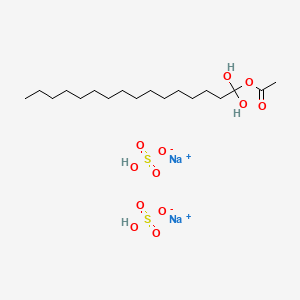

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
